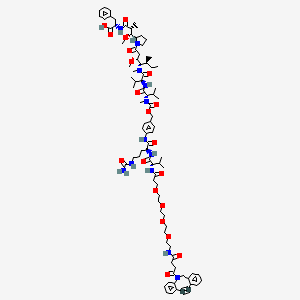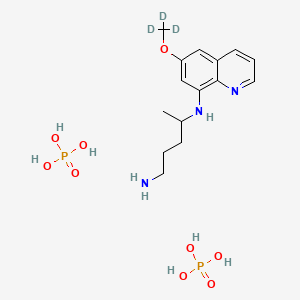
Flurbiprofen-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flurbiprofen-d5 is a deuterium-labeled derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research as a tracer for quantitation during the drug development process. Flurbiprofen itself is known for its anti-inflammatory, analgesic, and antipyretic properties, commonly used in the treatment of conditions such as osteoarthritis and rheumatoid arthritis .
Preparation Methods
The synthesis of flurbiprofen-d5 involves the incorporation of deuterium atoms into the flurbiprofen molecule. One common method for preparing flurbiprofen involves the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate and benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate. This is followed by diazotization using sodium nitrite or isoamyl nitrite and dehydration with silica gel, resulting in the target product after hydrolysis . Industrial production methods for this compound would follow similar synthetic routes but with the substitution of hydrogen atoms with deuterium.
Chemical Reactions Analysis
Flurbiprofen-d5, like its non-deuterated counterpart, undergoes various chemical reactions including:
Oxidation: Flurbiprofen can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert flurbiprofen to its alcohol derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring of flurbiprofen. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. .
Scientific Research Applications
Flurbiprofen-d5 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of flurbiprofen in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of flurbiprofen.
Drug Interaction Studies: Used to investigate potential interactions between flurbiprofen and other drugs.
Inflammatory Disease Research: Utilized in studies related to inflammatory diseases such as osteoarthritis and rheumatoid arthritis.
Cancer Research: Flurbiprofen has been studied for its potential use in colorectal cancer research .
Mechanism of Action
Flurbiprofen-d5 exerts its effects through the same mechanism as flurbiprofen. It works by reversibly inhibiting the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins play a key role in the generation of the inflammatory response. By inhibiting COX, flurbiprofen reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever .
Comparison with Similar Compounds
Flurbiprofen-d5 is structurally and pharmacologically related to other NSAIDs such as:
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory, analgesic, and antipyretic properties.
Ketoprofen: Known for its potent anti-inflammatory effects.
Fenoprofen: Used for its analgesic and anti-inflammatory properties. The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies due to the kinetic isotope effect
Properties
Molecular Formula |
C15H13FO2 |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-[3-fluoro-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i2D,3D,4D,5D,6D |
InChI Key |
SYTBZMRGLBWNTM-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2)C(C)C(=O)O)F)[2H])[2H] |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


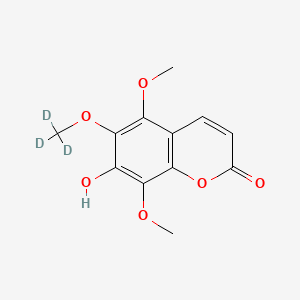
![N-[2-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]ethyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]dodecanediamide](/img/structure/B12419934.png)



![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)

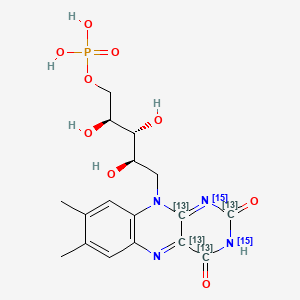

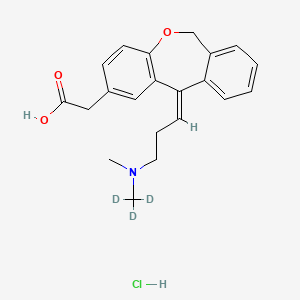
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
